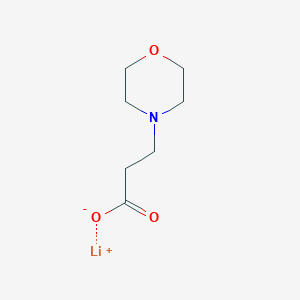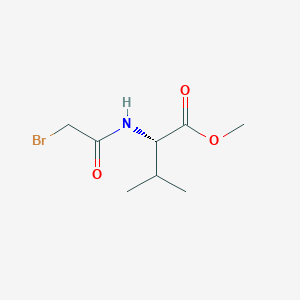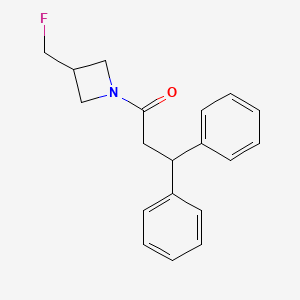
3-吗啉丙酸锂
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Lithium 3-morpholinopropanoate is a chemical compound with the CAS Number: 1624261-85-3 . It has a molecular weight of 165.12 and its IUPAC name is lithium 3-morpholinopropanoate .
Molecular Structure Analysis
The InChI code for Lithium 3-morpholinopropanoate is 1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 .Physical And Chemical Properties Analysis
Lithium 3-morpholinopropanoate is a solid at room temperature . The storage temperature is recommended to be at refrigerator levels .科学研究应用
神经退行性疾病中的神经保护应用
作为锂盐,3-吗啉丙酸锂以其神经保护特性而闻名。研究表明,锂抑制糖原合成酶激酶3(GSK3),这是一种通过蛋白磷酸化参与细胞内信号传导的酶。这种抑制在神经退行性疾病的动物模型中显示出了有希望的结果,如阿尔茨海默病、肌萎缩性侧索硬化、脊髓小脑性共济失调1型和亨廷顿病。锂的神经保护效应在与蛋白质tau异常聚集相关的疾病中尤为明显。有间接证据表明锂在人类中具有神经保护作用,特别是在慢性躁郁症患者和减缓肌萎缩性侧索硬化等疾病进展中(Pérez-Martínez, 2009)。
分子靶点和机制
锂的作用涉及多条分子途径。它直接抑制GSK3,这是几个信号转导途径的关键调节因子。这种抑制与锂对早期发育、胰岛素信号传导和糖原合成的已知效应一致。锂在体内的治疗和行为效应被认为在很大程度上是通过GSK3的抑制介导的。然而,锂还与其他靶点相互作用,包括肌醇一磷酸酶和几种磷酸单酯酶,这在确定其在躁郁症和相关疾病中的治疗效应的确切机制方面构成了挑战(O'Brien & Klein, 2009)。
锂的细胞和临床机制
锂在躁郁症中的有效性得到了广泛认可,其作用涉及众多细胞途径。然而,在躁郁症中的确切治疗机制尚未完全理解。人们认为锂通过抑制GSK3β发挥神经保护、抗氧化和神经传导作用。这种酶的抑制对神经保护至关重要,影响着像昼夜节律和神经传导这样的高阶生物系统。锂在细胞水平的影响可能转化为行为和临床变化,表明其作用机制是多方面的,值得进一步探索(Malhi & Outhred, 2016)。
作用机制
Target of Action
Lithium 3-morpholinopropanoate, like other lithium compounds, primarily targets glycogen synthase kinase-3 (GSK-3) and inositol monophosphatase (IMPA) . GSK-3 is a key enzyme involved in numerous cellular processes, including cell structure, gene expression, cell proliferation, and survival . IMPA plays a crucial role in the phosphatidylinositol signaling pathway .
Mode of Action
Lithium 3-morpholinopropanoate interacts with its targets by inhibiting their activity. It decreases presynaptic dopamine activity and inactivates postsynaptic G protein, reducing excitatory neurotransmission in the brain . It also downregulates the NMDA receptor and inhibits the myoinositol second messenger system .
Biochemical Pathways
The compound affects several biochemical pathways. It enhances glycolytic activity and part of the Krebs cycle activity in both astrocytes and neurons . It also stimulates the extracellular release of lactate, alanine, citrate, and glutamine by astrocytes . Lithium’s action on neurotransmitters and second messenger systems leads to intracellular mechanisms of action converging towards neuroprotection .
Pharmacokinetics
The pharmacokinetics of lithium is linear within the dose regimen used in clinical practice . Lithium has an extremely narrow therapeutic window, making therapeutic drug monitoring essential .
Result of Action
Lithium 3-morpholinopropanoate, through its action on GSK-3 and IMPA, leads to neuroprotective effects . It has significant anti-suicidal properties, the strongest among all mood stabilizers . It also exerts antiviral, especially against herpes infection, and immunomodulatory influence . The evidence has also been accumulated for the neurotrophic and neuroprotective effects of lithium .
Action Environment
The action, efficacy, and stability of Lithium 3-morpholinopropanoate can be influenced by various environmental factors. For instance, the storage temperature can affect the stability of the compound . Moreover, factors such as age, body weight, renal function, and drug-drug interactions can significantly affect the pharmacokinetics of lithium .
安全和危害
属性
IUPAC Name |
lithium;3-morpholin-4-ylpropanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO3.Li/c9-7(10)1-2-8-3-5-11-6-4-8;/h1-6H2,(H,9,10);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJFWOWFFKRJOKU-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[Li+].C1COCCN1CCC(=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12LiNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Lithium 3-morpholinopropanoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-({3-benzyl-2,4-dioxo-1H,2H,3H,4H-pyrido[2,3-d]pyrimidin-1-yl}methyl)benzonitrile](/img/structure/B2443543.png)


![(E)-1-(3-(1H-benzo[d]imidazol-2-yl)azetidin-1-yl)-3-(2-chlorophenyl)prop-2-en-1-one](/img/structure/B2443549.png)
![6-Methyl-2-(4-((3-methylpiperidin-1-yl)sulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2443550.png)

![3-((2-(3,5-dimethylphenyl)-1,1-dioxido-3-oxo-2H-benzo[e][1,2,4]thiadiazin-4(3H)-yl)methyl)benzonitrile](/img/structure/B2443553.png)
![4-(4-Methoxyphenyl)-6-(oxolan-2-ylmethyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2443556.png)


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-((2-(4-methoxyphenyl)-6,8-dimethyl-5,7-dioxo-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2443562.png)
![N-(3-methoxyphenyl)-2-(3-oxo-[1,2,4]triazolo[4,3-a]pyrimidin-2(3H)-yl)acetamide](/img/structure/B2443563.png)
![N-(2-(4-oxobenzo[d][1,2,3]triazin-3(4H)-yl)ethyl)quinoline-2-carboxamide](/img/structure/B2443564.png)